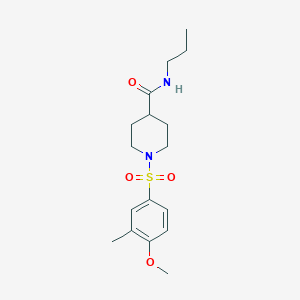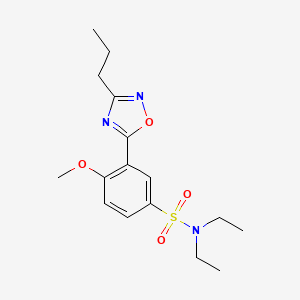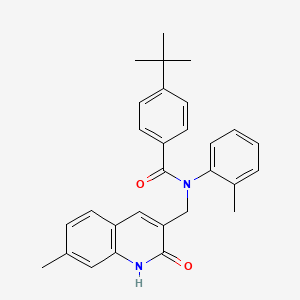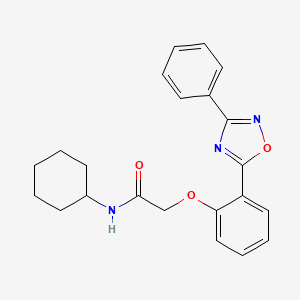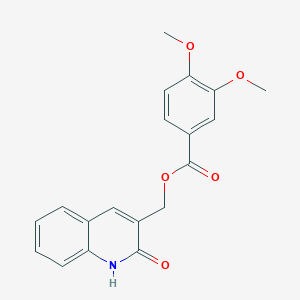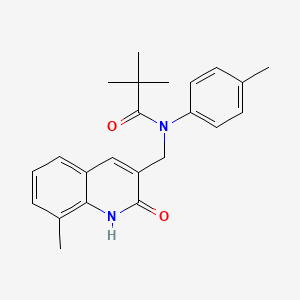
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as VU6005649, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pivalamides, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves binding to a specific site on the mGluR5 receptor, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This is important for learning and memory processes. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide in lab experiments is its selectivity for the mGluR5 receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
The potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide are still being explored, and there are several future directions for research. One area of interest is the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of more potent and selective compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
This compound is a promising small molecule with potential therapeutic applications in the field of neuroscience. Its mechanism of action involves binding to the mGluR5 receptor and enhancing its response to glutamate, resulting in increased signaling through this pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been described in detail in a research article by Rook et al. (2019). The synthesis involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride and p-toluidine in the presence of triethylamine and 1,4-dioxane. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been investigated for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-11-19(12-10-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQEKIKIGSZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-(3-chlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699331.png)


